molecular formula C21H18O4 B6411610 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261996-03-5

4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6411610
CAS RN: 1261996-03-5
M. Wt: 334.4 g/mol
InChI Key: ZGDWYZCOKVHFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% (4-BMPB) is a phenolic acid compound with a wide range of applications in the scientific and medical fields. It is a white powder with a melting point of 126-127°C, and is soluble in alcohols and ethers. 4-BMPB is a widely used reagent in organic synthesis, and it is also used in biological applications such as the preparation of pharmaceuticals, the study of protein-ligand interactions, and in the study of biochemical and physiological processes.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in protein-ligand interactions, and as a biochemical and physiological probe. It has also been used in the study of the effects of drug metabolites on enzyme activity, as well as in the study of the interactions of drugs with their target proteins.

Mechanism of Action

4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% acts as a competitive inhibitor of enzymes, blocking the active site of the enzyme and preventing the substrate from binding. This inhibition can be reversible or irreversible, depending on the concentration of 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% present. In addition, 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% can also act as a substrate for certain enzymes, allowing the enzyme to catalyze the reaction of the substrate.
Biochemical and Physiological Effects
4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% has been used to study the effects of drug metabolites on enzyme activity, as well as the interactions of drugs with their target proteins. It has been used to study the effects of drugs on the activity of enzymes such as cytochrome P450, cytochrome b5, and acetylcholinesterase. It has also been used to study the effects of drugs on the activity of other enzymes, such as those involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its high purity, which allows it to be used in a wide range of applications. In addition, 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% is that it is a relatively weak inhibitor of enzymes, and therefore may not be suitable for use in some applications.

Future Directions

There are a number of potential future directions for the use of 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% in scientific research. These include the use of 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% as a tool for studying the effects of drugs on the activity of enzymes, as well as the use of 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% in the study of protein-ligand interactions. In addition, 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% could be used to study the effects of drugs on the activity of other enzymes, such as those involved in the metabolism of drugs and other xenobiotics. Finally, 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% could be used to study the effects of drugs on the activity of other biochemical and physiological processes, such as signal transduction pathways.

Synthesis Methods

4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized by a number of methods. One of the most widely used methods is the condensation reaction of benzyl alcohol and 4-methoxybenzoic acid, which can be catalyzed by p-toluenesulfonic acid (PTSA). This reaction yields 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% as the main product in 95% purity. In addition, 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% can also be synthesized by the oxidation of 4-methoxybenzyl alcohol with hydrogen peroxide.

properties

IUPAC Name

2-methoxy-4-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-20-13-16(11-12-18(20)21(22)23)17-9-5-6-10-19(17)25-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDWYZCOKVHFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692201
Record name 2'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid

CAS RN

1261996-03-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-methoxy-2′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261996-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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